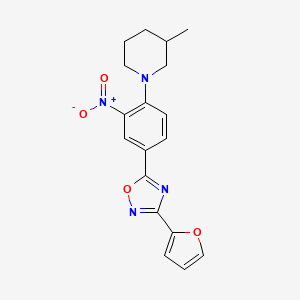
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the oxadiazole family and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. It has been shown to possess anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to possess anti-tuberculosis activity and to have antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This allows researchers to study its effects in various disease models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One direction is the optimization of its pharmacological properties by studying its structure-activity relationship. Another direction is the development of novel formulations for its delivery to specific tissues or organs. Additionally, the study of its potential as an anti-tuberculosis agent and as an antidepressant should be further explored. Finally, the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's should also be considered.
Conclusion:
In conclusion, 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has shown diverse pharmacological activities. Its potential as a therapeutic agent for various diseases has gained significant attention in scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of furfuryl hydrazine with 4-(3-methylpiperidin-1-yl)-3-nitrobenzoyl chloride in the presence of triethylamine. This reaction leads to the formation of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole as a solid product.
Wissenschaftliche Forschungsanwendungen
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential as an anti-tuberculosis agent and as an antidepressant.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-4-2-8-21(11-12)14-7-6-13(10-15(14)22(23)24)18-19-17(20-26-18)16-5-3-9-25-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRJANHGUYARNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

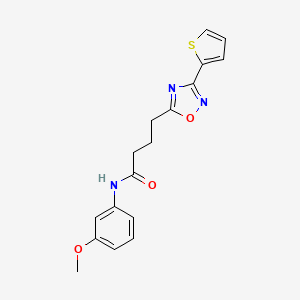
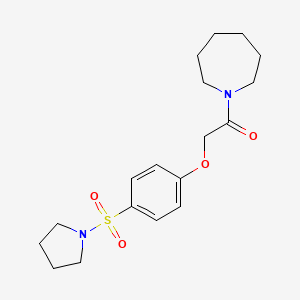
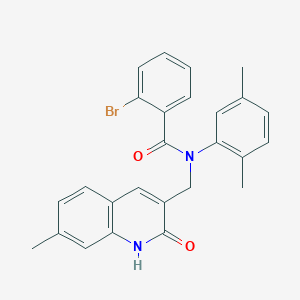




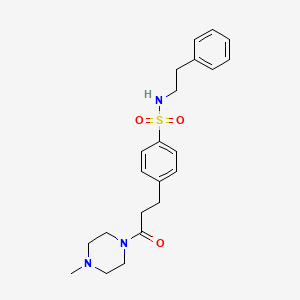
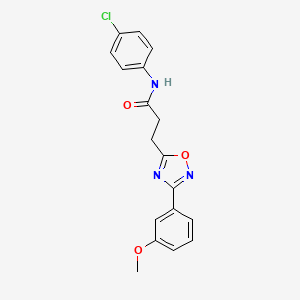


![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)